molecular formula C9H6ClN3O3 B14704642 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 22587-20-8

3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14704642
CAS No.: 22587-20-8
M. Wt: 239.61 g/mol
InChI Key: JXJMUVXYGKZESC-UHFFFAOYSA-N
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Description

3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a carbamoyl group, a chlorine atom, and a unique oxoquinoxalin-1-ium structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline core.

    Introduction of the Chlorine Atom: Chlorination of the quinoxaline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Oxidation: The final step involves the oxidation of the quinoxaline core to form the oxoquinoxalin-1-ium structure, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxoquinoxalin-1-ium structure back to the quinoxaline core.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Higher oxidation state quinoxaline derivatives.

    Reduction: Reduced quinoxaline compounds.

    Substitution: Quinoxaline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    7-Chloroquinoxaline: Lacks the carbamoyl and oxo groups.

    3-Carbamoylquinoxaline: Lacks the chlorine and oxo groups.

Uniqueness

3-Carbamoyl-7-chloro-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to the combination of its carbamoyl, chlorine, and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

22587-20-8

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

6-chloro-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide

InChI

InChI=1S/C9H6ClN3O3/c10-5-1-2-6-7(3-5)12(15)4-8(9(11)14)13(6)16/h1-4H,(H2,11,14)

InChI Key

JXJMUVXYGKZESC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)[N+](=O)C=C(N2[O-])C(=O)N

Origin of Product

United States

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